2-Propynethioamide, N,N-dimethyl-3-phenyl-
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Overview
Description
2-Propynethioamide, N,N-dimethyl-3-phenyl- is an organic compound characterized by the presence of a propynethioamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynethioamide, N,N-dimethyl-3-phenyl- typically involves the reaction of N,N-dimethyl-3-phenylpropiolamide with a thiol reagent under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the thioamide group.
Industrial Production Methods
In an industrial setting, the production of 2-Propynethioamide, N,N-dimethyl-3-phenyl- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propynethioamide, N,N-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Propynethioamide, N,N-dimethyl-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propynethioamide, N,N-dimethyl-3-phenyl- involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-propenamide: Similar in structure but lacks the thioamide group.
N,N-Dimethyl-3-phenylpropiolamide: Precursor in the synthesis of 2-Propynethioamide, N,N-dimethyl-3-phenyl-.
N,N-Dimethyl-2-propynylamine: Contains a similar propynyl group but differs in the functional groups attached.
Uniqueness
2-Propynethioamide, N,N-dimethyl-3-phenyl- is unique due to its combination of a propynethioamide group and a phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61637-94-3 |
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Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenylprop-2-ynethioamide |
InChI |
InChI=1S/C11H11NS/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
ACJXQYYDVZCOQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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